molecular formula C3H6O2 B12402777 Glycidol-d5

Glycidol-d5

Cat. No.: B12402777
M. Wt: 79.11 g/mol
InChI Key: CTKINSOISVBQLD-UXXIZXEISA-N
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Description

Glycidol-d5, also known as Dideuterio-(2,3,3-trideuteriooxiran-2-yl)methanol, is a stable and colorless compound with no discernible odor. It is a synthetic derivative of glycerol and is widely employed as a reagent in the field of biochemistry. This compound is a deuterated form of glycidol, which means it contains deuterium atoms instead of hydrogen atoms. This compound is particularly useful in various scientific research applications due to its unique properties .

Preparation Methods

Glycidol-d5 can be synthesized through the epoxidation of allyl alcohol. A typical catalyst used in this process is tungstic acid, and a common oxygen atom source is aqueous peroxyacetic acid . The reaction conditions involve the use of a strong base to facilitate the epoxidation process. Industrial production methods for this compound often involve the use of automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Glycidol-d5 undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and isocyanates. The major products formed from these reactions are glycidyl ethers, esters, and urethanes .

Mechanism of Action

The mechanism of action of glycidol-d5 involves its ability to bind to active sites of enzymes and other molecular targets. This binding can alter the activity of the enzyme or target molecule, leading to various biochemical effects. The pathways involved in the action of this compound include enzyme-catalyzed reactions and metabolic pathways that involve the incorporation of deuterium atoms .

Comparison with Similar Compounds

Glycidol-d5 is unique compared to other similar compounds due to its deuterium content, which provides enhanced stability and allows for precise tracking in biochemical studies. Similar compounds include:

This compound stands out due to its stability and usefulness in isotope labeling studies, making it a valuable tool in scientific research .

Properties

Molecular Formula

C3H6O2

Molecular Weight

79.11 g/mol

IUPAC Name

dideuterio-(2,3,3-trideuteriooxiran-2-yl)methanol

InChI

InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2/i1D2,2D2,3D

InChI Key

CTKINSOISVBQLD-UXXIZXEISA-N

Isomeric SMILES

[2H]C1(C(O1)([2H])C([2H])([2H])O)[2H]

Canonical SMILES

C1C(O1)CO

Origin of Product

United States

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